(4-Chloro-3-nitrobenzyl)amine hydrochloride
Overview
Description
“(4-Chloro-3-nitrobenzyl)amine hydrochloride” is a chemical compound with the CAS Number: 116599-39-4 . Its IUPAC name is (4-chloro-3-nitrophenyl)methanamine hydrochloride . The molecular formula of this compound is C7H8Cl2N2O2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7ClN2O2.ClH/c8-6-2-1-5(4-9)3-7(6)10(11)12;/h1-3H,4,9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 223.06 . The compound should be stored at ambient temperature .Scientific Research Applications
Substituent Effects on Kinetics of Reductively-Initiated Fragmentation
A study highlighted the interest in 4-nitrobenzyl carbamates as triggers for bioreductive drugs, particularly with their reduction to hydroxylamines which then fragment to release amine-based toxins. The research systematically studied substituent effects on the rate of fragmentation, aiming to optimize the process for bioreductive drug applications. Electron-donating substituents on the benzyl ring were found to accelerate fragmentation, suggesting improvements for nitroreductase enzyme (NTR) prodrug triggers by using α-methyl and/or electron-donating benzyl substituents (Hay et al., 1999).
Suppression of N-nitrosating Reaction
Chlorogenic acid was found to inhibit the N-nitrosation of aromatic amines, suggesting a potential for protecting against mutagenic and carcinogenic reactions in vivo. This mechanism is beneficial for reducing harmful reactions in various chemical processes (Kono et al., 1995).
Oxidation Products of Antioxidants
Research on aromatic secondary amines, including 4-nitrobenzylamine, explored their oxidation processes. These studies are crucial for understanding the degradation and stability of antioxidants used in the rubber industry, indicating applications in material science for improving the longevity and effectiveness of rubber-based products (Rapta et al., 2009).
Protective Group for Hydroxyl Functions
The 4-nitrobenzyl group's utility for protecting hydroxyl functions was demonstrated, showcasing its potential in synthetic chemistry for selectively protecting and deprotecting functional groups during compound synthesis. This application is vital in the development of complex molecules for pharmaceuticals and other chemicals (Kukase et al., 1990).
Inhibition of Nucleoside Transport
Analogues of 4-nitrobenzylthioinosine, by replacing the ribose moiety with substituted benzyl groups, showed inhibition of the nucleoside transport protein ENT1. This finding suggests applications in designing drugs that modulate nucleoside transport, potentially impacting treatments for cancer and viral infections (Tromp et al., 2004).
Biodegradation of Nitro Compounds
The study on the biodegradation potential of bacterial cultures for removing 4-nitroaniline from textile dye wastewater highlights an environmental application of (4-Chloro-3-nitrobenzyl)amine hydrochloride derivatives. This research points towards innovative approaches for treating contaminated water, addressing environmental pollution issues (Khalid et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-5(4-9)3-7(6)10(11)12;/h1-3H,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPELJBOKRMZXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.